molecular formula C19H31NO10 B608848 Mal-PEG6-Acid CAS No. 518044-42-3

Mal-PEG6-Acid

Número de catálogo: B608848
Número CAS: 518044-42-3
Peso molecular: 433.45
Clave InChI: PSTLZOHJZGESFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mal-PEG6-Acid, also known as Maleimide-Polyethylene Glycol6-Acid, is a compound that serves as a polyethylene glycol-based linker. It contains a maleimide group and a terminal carboxylic acid group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to connect two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Análisis De Reacciones Químicas

Types of Reactions: Mal-PEG6-Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Antibody-Drug Conjugates (ADCs)

Mal-PEG6-Acid is primarily utilized in the synthesis of ADCs, where it serves as a linker between antibodies and cytotoxic drugs. The incorporation of PEG linkers like this compound can modulate the physicochemical properties of ADCs, enhancing their therapeutic efficacy. For instance:

  • Modulation of Hydrophobicity : The PEG component improves solubility and stability of the drug payload, facilitating better delivery to target cells.
  • Increased Drug-to-Antibody Ratio (DAR) : The flexible nature of PEG allows for higher DAR, which is crucial for improving the cytotoxic effects of the conjugated drug .

Case Study: Nimotuzumab-PEG6-DM1

In a study involving nimotuzumab conjugated with PEG6-DM1 (a derivative of this compound), researchers demonstrated significant improvements in targeting EGFR-positive colorectal cancer cells. The study reported that higher DAR formulations showed enhanced cytotoxicity and prolonged survival in tumor-bearing mice .

Bioconjugation Techniques

Thiol-Maleimide Chemistry

The maleimide group in this compound allows for selective conjugation to thiol groups present in proteins or peptides. This specificity is advantageous for creating stable bioconjugates used in various applications:

  • Protein Labeling : this compound can be employed to label proteins for tracking and imaging purposes.
  • Vaccine Development : It can facilitate the conjugation of antigens to carriers, enhancing immune responses.

Therapeutic Applications

Cancer Therapy

This compound has been explored for its potential in cancer therapy through targeted drug delivery mechanisms. Its ability to improve the pharmacokinetic properties of drugs—such as clearance rates and biodistribution—has been documented:

  • Improved Pharmacodynamics : Studies indicate that using this compound can enhance the release rate of payloads from ADCs, leading to increased cytotoxicity against cancer cells .

Case Study: Efficacy in Colorectal Cancer Models

Research involving nimotuzumab-PEG6-DM1 highlighted that ADCs utilizing this compound demonstrated significantly lower IC50 values compared to unconjugated antibodies, indicating superior efficacy against colorectal cancer cells .

Research and Development

This compound is also pivotal in ongoing research aimed at understanding protein interactions and developing new therapeutic modalities:

  • Biophysical Studies : Its application in studying protein folding and interactions has been noted, contributing to advancements in drug design.

Mecanismo De Acción

The mechanism of action of Mal-PEG6-Acid involves its ability to form covalent bonds with thiol groups through its maleimide group. This enables the connection of biomolecules with thiol groups, facilitating the formation of stable thioether linkages. Additionally, the terminal carboxylic acid group can react with primary amine groups to form stable amide bonds, further enhancing its utility in bioconjugation applications .

Comparación Con Compuestos Similares

Mal-PEG6-Acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:

  • Mal-PEG1-Acid
  • Mal-PEG2-Acid
  • Mal-PEG3-Acid
  • Mal-PEG4-Acid
  • Mal-PEG5-Acid
  • Mal-PEG8-Acid
  • Mal-PEG12-Acid

These compounds vary in the length of the polyethylene glycol chain, which can influence their solubility and reactivity in different applications .

Actividad Biológica

Mal-PEG6-Acid, also known by its CAS number 518044-42-3, is a polyethylene glycol (PEG)-based compound that serves as a non-cleavable linker in bioconjugation applications. This compound features a maleimide group and a carboxylic acid group linked through a linear PEG chain, facilitating its use in various biomedical applications, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, synthesis, applications, and relevant research findings.

PropertyValue
Molecular FormulaC19H31NO10
Molecular Weight433.450 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point578.2 ± 50.0 °C at 760 mmHg
Flash Point303.5 ± 30.1 °C
LogP-2.16

This compound's structure allows it to effectively link different biomolecules, enhancing their stability and efficacy in therapeutic applications.

This compound is primarily utilized as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein, thus facilitating targeted protein degradation .

Applications in Research and Medicine

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is employed in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively deliver therapeutic agents to cancer cells while minimizing damage to healthy tissues .
    • Case studies have shown that ADCs utilizing PEG linkers like this compound exhibit improved pharmacokinetics and reduced immunogenicity compared to traditional conjugation methods.
  • Cancer Therapy :
    • Research indicates that ADCs synthesized with this compound have demonstrated enhanced efficacy against various cancer types, including colorectal cancer . In vivo studies showed significant tumor regression in xenograft models treated with nimotuzumab-PEG6-DM1 conjugates.
    • The IC50 values for these conjugates were significantly lower than those for unconjugated antibodies, indicating superior cytotoxicity against cancer cells .
  • Nanotechnology :
    • This compound is used in nanotechnology for drug delivery systems, improving the solubility and bioavailability of poorly soluble drugs . Its PEG component enhances circulation time and reduces renal clearance.

Research Findings

Recent studies have highlighted the versatility and effectiveness of this compound in various applications:

  • Efficacy in Cancer Models : A study on nimotuzumab-PEG6-DM1 demonstrated that higher drug-to-antibody ratios resulted in better therapeutic outcomes in KRAS mutant colorectal cancer xenografts, with specific KD values indicating binding affinity improvements .
  • Bioconjugation Efficiency : this compound has been shown to facilitate efficient bioconjugation processes, allowing for precise control over the drug loading on antibodies or other biomolecules .

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTLZOHJZGESFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130465
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518044-42-3
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG6-Acid
Reactant of Route 2
Reactant of Route 2
Mal-PEG6-Acid
Reactant of Route 3
Reactant of Route 3
Mal-PEG6-Acid
Reactant of Route 4
Mal-PEG6-Acid
Reactant of Route 5
Reactant of Route 5
Mal-PEG6-Acid
Reactant of Route 6
Reactant of Route 6
Mal-PEG6-Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.